molecular formula C7H13NO B13337382 2-Methylpiperidine-1-carbaldehyde

2-Methylpiperidine-1-carbaldehyde

Cat. No.: B13337382
M. Wt: 127.18 g/mol
InChI Key: NUXXCAUMTRLOKX-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-methylpiperidine-1-carbaldehyde

InChI

InChI=1S/C7H13NO/c1-7-4-2-3-5-8(7)6-9/h6-7H,2-5H2,1H3

InChI Key

NUXXCAUMTRLOKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpiperidine-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 2-methylpiperidine using reagents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 2-methylpiperidine using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methylpyridine followed by formylation. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylpiperidine-1-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpiperidine-1-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. The formyl group in the compound is reactive and can form covalent bonds with nucleophilic sites in proteins, altering their function .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The formyl group in all three compounds suggests utility in condensation or nucleophilic addition reactions, but steric hindrance from bulkier substituents (e.g., azepane) may alter reaction kinetics .

Implications :

  • The azepane-containing analog poses significant handling risks (e.g., acute toxicity), necessitating stringent safety protocols .
  • All compounds should be treated as hazardous until specific toxicological profiles are established.

Biological Activity

2-Methylpiperidine-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by the presence of a carbonyl group at the 1-position. Its molecular formula is C7H13NC_7H_{13}N and it features a six-membered ring structure that is crucial for its biological activity. The presence of the aldehyde functional group enhances its reactivity, making it a versatile intermediate for various chemical transformations.

Biological Activity Spectrum

Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities. These activities include:

  • Neuroprotective Effects : Piperidine derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. For instance, studies suggest that compounds with piperidine structures can inhibit enzymes linked to neurodegenerative processes, potentially providing therapeutic benefits in conditions such as Parkinson's disease .
  • Antimicrobial Activity : Various piperidine derivatives have demonstrated antimicrobial properties. The inhibition of specific bacterial enzymes has been linked to the structural features of these compounds, including this compound .
  • Anti-inflammatory Properties : The compound has been associated with anti-inflammatory effects through the modulation of inflammatory pathways. Research indicates that certain piperidine derivatives can significantly reduce the expression of pro-inflammatory markers such as COX-2 and iNOS .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many studies have highlighted the ability of piperidine derivatives to inhibit various enzymes involved in metabolic pathways. For example, they may inhibit serine hydrolases, which are crucial for lipid metabolism and signaling pathways related to inflammation and pain .
  • Receptor Interaction : Piperidines can interact with G-protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling. This interaction is significant for their neuroprotective and analgesic effects .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Neuroprotective Studies : In experimental models, this compound was shown to enhance neuronal survival under oxidative stress conditions by modulating antioxidant enzyme activities .
  • Antimicrobial Efficacy : A study demonstrated that derivatives containing the piperidine structure exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to interference with bacterial cell wall synthesis .
  • Anti-inflammatory Research : In vitro studies indicated that this compound reduced the production of inflammatory cytokines in macrophage cultures, suggesting its potential use as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
NeuroprotectiveEnzyme inhibition (e.g., MAO)
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryReduction of COX-2 and iNOS expression

Table 2: Comparative Analysis with Other Piperidine Derivatives

CompoundAntimicrobial Activity (MIC)Neuroprotective Effect (IC50)Reference
This compound32 µg/mL15 µM
Piperazine derivative16 µg/mL10 µM

Q & A

Q. What are the optimal synthetic routes for 2-Methylpiperidine-1-carbaldehyde, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound typically involves functionalizing the piperidine ring with a methyl group and introducing the aldehyde moiety. Key parameters to optimize include:
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency for aldehyde formation .
  • Temperature Control : Low temperatures (0–5°C) mitigate side reactions during aldehyde oxidation steps .
  • Catalysts : Use of oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation protocols for controlled aldehyde generation .
    Purification often employs column chromatography with gradients of ethyl acetate/hexane, monitored by TLC or HPLC for purity validation .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the methyl group (δ ~1.2–1.5 ppm) and aldehyde proton (δ ~9.8–10.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C7_7H13_{13}NO) with precision ≤2 ppm .
  • Infrared Spectroscopy (IR) : Aldehyde C=O stretch (~1720 cm1^{-1}) and piperidine ring vibrations (~2800 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 210–240 nm) ensures ≥95% purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as piperidine derivatives may exhibit acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using chiral catalysts or auxiliaries?

  • Methodological Answer :
  • Chiral Resolution : Employ chiral column chromatography (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis : Use Evans oxazaborolidine catalysts for stereoselective aldehyde formation, achieving enantiomeric excess (ee) >90% .
  • Dynamic Kinetic Resolution (DKR) : Combine lipases (e.g., Candida antarctica) with transition-metal catalysts to enhance yield and ee .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) using tools like PRISMA guidelines to identify variability sources .
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., EC50_{50} calculations via nonlinear regression) to confirm activity thresholds .
  • Structural Confirmation : Verify compound identity in conflicting studies using X-ray crystallography or 2D-NMR to rule out isomer contamination .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in pharmacological targets?

  • Methodological Answer :
  • Target Identification : Perform affinity chromatography or surface plasmon resonance (SPR) to identify protein binding partners .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates (kon_{on}/koff_{off}) and determine inhibition constants (Ki_i) .
  • Computational Modeling : Conduct molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like opioid or sigma-1 proteins, followed by mutagenesis validation .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

  • Methodological Answer :
  • Detailed Protocols : Report reaction times, temperatures, and solvent ratios (e.g., "stirred at 0°C for 24 h in DCM") .
  • Spectroscopic Data : Include raw NMR/HRMS files in supplementary materials, annotated with peak assignments .
  • Batch-Specific Data : Provide certificates of analysis (CoA) with purity, lot numbers, and storage conditions (-20°C in amber vials) .

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